1-(3-chlorobenzyl)-4-[(2,4-dimethoxyphenyl)sulfonyl]piperazine hydrochloride
Overview
Description
1-(3-chlorobenzyl)-4-[(2,4-dimethoxyphenyl)sulfonyl]piperazine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.
Scientific Research Applications
1-(3-chlorobenzyl)-4-[(2,4-dimethoxyphenyl)sulfonyl]piperazine hydrochloride has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, anti-cancer, and anti-microbial properties. Several studies have also investigated its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of 1-(3-chlorobenzyl)-4-[(2,4-dimethoxyphenyl)sulfonyl]piperazine hydrochloride is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3-chlorobenzyl)-4-[(2,4-dimethoxyphenyl)sulfonyl]piperazine hydrochloride in lab experiments is its diverse pharmacological properties. It can be used to study the mechanisms of inflammation, cancer, and neurological disorders. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds with similar pharmacological properties. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 1-(3-chlorobenzyl)-4-[(2,4-dimethoxyphenyl)sulfonyl]piperazine hydrochloride. One direction is to investigate its potential as a treatment for other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to study its potential as a treatment for inflammatory bowel disease and other autoimmune disorders. Additionally, more research is needed to understand the exact mechanisms of action of this compound and to identify potential drug targets.
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(2,4-dimethoxyphenyl)sulfonylpiperazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S.ClH/c1-25-17-6-7-19(18(13-17)26-2)27(23,24)22-10-8-21(9-11-22)14-15-4-3-5-16(20)12-15;/h3-7,12-13H,8-11,14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBSNLNKCLZQOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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